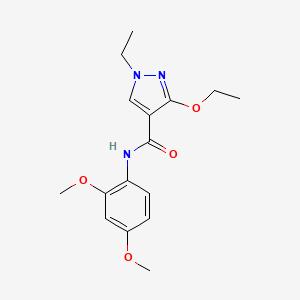

N-(2,4-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-5-19-10-12(16(18-19)23-6-2)15(20)17-13-8-7-11(21-3)9-14(13)22-4/h7-10H,5-6H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTMXKAOUMIXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the ethoxy and ethyl substituents. The final step involves the formation of the carboxamide linkage with the 2,4-dimethoxyphenyl group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

Research indicates that N-(2,4-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide exhibits antimicrobial properties. It primarily targets bacterial RNA polymerase (RNAP), inhibiting transcription processes essential for bacterial growth. This mechanism has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .

Medicine

The compound is under investigation for its potential as a therapeutic agent . Studies are exploring its ability to target specific enzymes or receptors involved in disease mechanisms. Preliminary findings suggest that it may possess anticancer properties, although further research is needed to validate these effects and understand the underlying mechanisms.

Industry

In industrial applications, this compound is utilized in the development of new materials and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in various chemical processes.

Antimicrobial Activity Study

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against several bacterial strains. The compound was found to inhibit RNAP activity significantly, leading to reduced bacterial viability in vitro . This study highlights its potential as a lead compound for developing new antibiotics.

Cancer Research Application

In another study focusing on cancer treatment, researchers investigated the effects of this compound on cancer cell lines. The results indicated that it could induce apoptosis in specific cancer cells while sparing normal cells, suggesting a selective therapeutic window that warrants further exploration .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate these interactions and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Carboxamides with Aromatic Substituents

a. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

- Structural Features : This compound () shares a pyrazole-carboxamide backbone but differs in substituents:

- Pyrazole ring: 1-(2,4-dichlorophenyl), 4-methyl, and 5-(4-chlorophenyl) groups.

- Carboxamide linkage: Attached to a 3-pyridylmethyl group.

- Key Differences: The chlorine substituents increase electronegativity and may enhance receptor binding affinity compared to the methoxy/ethoxy groups in the target compound.

b. 1-(1-(2-Ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic Acid

Benzamide and Acrylamide Derivatives

a. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structural Features : A benzamide derivative with a dimethoxyphenethylamine group ().

- Key Differences :

b. (E)-N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide

Heterocyclic Carboxamides with Varied Cores

a. N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

b. Anandamide (Arachidonylethanolamide)

- Structural Features: A fatty acid ethanolamide acting as a cannabinoid receptor ligand ().

- Key Differences: The arachidonic acid chain confers high lipophilicity and membrane permeability. Biological activity (cannabinoid receptor modulation) highlights functional divergence from the target compound’s structural analogs .

Comparative Data Tables

Table 2: Functional Group Impact on Properties

| Compound Type | Key Functional Groups | Impact on Properties |

|---|---|---|

| Pyrazole Carboxamides | Ethoxy, Methoxy | Increased lipophilicity, moderate polarity |

| Chlorinated Pyrazoles | Chlorophenyl | Enhanced electronegativity, binding affinity |

| Benzothiazole Acrylamides | Benzothiazole, acrylamide | Rigidity, π-π stacking potential |

| Anandamide | Arachidonic acid chain | High membrane permeability, receptor binding |

Biological Activity

N-(2,4-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with various substituents that contribute to its biological activity. Its molecular formula is and it has a molecular weight of 319.36 g/mol. The structure includes a dimethoxyphenyl group, an ethoxy group, and an ethyl group attached to the pyrazole core.

Target of Action

The primary target of this compound is bacterial RNA polymerase (RNAP) .

Mode of Action

The compound interacts specifically with the switch region of RNAP, inhibiting its function. This inhibition disrupts the transcription process in bacteria, leading to a decrease in the synthesis of essential proteins and enzymes necessary for bacterial survival.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against several Gram-positive bacteria, including:

- Staphylococcus aureus

- Streptococcus pneumoniae

The inhibition of RNAP is critical in this context as it directly affects bacterial growth and viability .

Anticancer Potential

Studies have shown that compounds with a similar pyrazole structure can inhibit the growth of various cancer cell lines. For instance, derivatives based on the pyrazole scaffold have demonstrated significant antiproliferative effects against:

- Lung cancer

- Breast cancer (MDA-MB-231)

- Colorectal cancer

- Prostate cancer

These compounds are being investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicate that this compound has a mean IC50 value comparable to established anticancer agents, suggesting its potential as a therapeutic candidate .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazole ring or the phenyl substituents can enhance potency and selectivity against targeted biological pathways. For example, structural modifications have led to increased inhibitory activity against COX enzymes, which are involved in inflammatory processes .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, Streptococcus pneumoniae | Inhibition of bacterial growth |

| Anticancer | Various cancer cell lines | Induction of apoptosis and inhibition of proliferation |

| Anti-inflammatory | COX enzymes | Reduced production of pro-inflammatory mediators |

Q & A

Basic: What are the recommended multi-step synthetic routes for N-(2,4-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves coupling a pyrazole-carboxylic acid derivative with a substituted aniline under basic conditions. A common approach includes:

Intermediate Preparation : Synthesize the pyrazole core via cyclization of hydrazine derivatives with β-ketoesters. Ethyl groups are introduced via alkylation (e.g., using ethyl iodide) .

Amide Bond Formation : React the pyrazole-4-carboxylic acid intermediate with 2,4-dimethoxyaniline using coupling agents like EDCI/HOBt in dichloromethane. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio) and reaction temperature (0°C to room temperature) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC or HPLC .

Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy group at C3, ethyl at N1). Aromatic protons in the dimethoxyphenyl ring appear as distinct doublets (δ 6.5–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) and fragments (e.g., loss of ethoxy group at m/z 120) .

- X-ray Crystallography : Resolves 3D conformation, confirming dihedral angles between pyrazole and phenyl rings (e.g., ~45° for optimal planar stacking) .

Basic: What in vitro screening methodologies are appropriate for initial evaluation of its biological activity?

Methodological Answer:

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination after 48-hour exposure. Include positive controls (e.g., cisplatin) and normalize to DMSO vehicle .

- Antimicrobial Screening : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 24-hour intervals .

- Enzyme Inhibition : Assess COX-2 or kinase inhibition via fluorometric assays. Pre-incubate the compound with recombinant enzymes and measure residual activity .

Advanced: How can computational reaction design tools be integrated into synthetic optimization to address low yields or side products?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states and identify energy barriers in amide coupling. Adjust solvents (e.g., switch from DCM to THF) to stabilize intermediates .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (temperature, catalyst loading). For example, Bayesian optimization can reduce side-product formation during alkylation .

Advanced: How should researchers resolve contradictions between in vitro bioactivity data and in vivo efficacy results?

Methodological Answer:

- Solubility and Bioavailability : Perform kinetic solubility assays (PBS, pH 7.4) and Caco-2 permeability tests. Poor solubility may explain reduced in vivo efficacy; consider nanoformulation or prodrug strategies .

- Metabolic Stability : Use liver microsome assays (human or rodent) to identify rapid clearance. Introduce electron-withdrawing groups (e.g., -CF₃) to block CYP450-mediated oxidation .

Advanced: What strategies are effective for targeted structural modifications to enhance pharmacokinetic properties?

Methodological Answer:

- Bioisosteric Replacement : Substitute the ethoxy group with a trifluoromethoxy group to improve metabolic stability while retaining lipophilicity .

- Prodrug Design : Convert the carboxamide to a methyl ester for enhanced absorption, with esterase-mediated hydrolysis in plasma .

Advanced: What experimental approaches are recommended for studying its interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., COX-2) on a sensor chip and measure binding kinetics (ka/kd) in real time .

- Molecular Docking : Use AutoDock Vina to predict binding poses. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .

Advanced: How can stability studies under various conditions inform optimal storage and handling protocols?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light. Monitor degradation via HPLC; observe hydrolytic cleavage of the carboxamide in acidic conditions .

- Long-Term Storage : Store lyophilized powder at -20°C under argon. Aqueous solutions (DMSO stock) should be aliquoted to avoid freeze-thaw cycles .

Advanced: What comparative SAR approaches are valuable for understanding its activity against structurally related analogs?

Methodological Answer:

- 3D-QSAR Modeling : Build CoMFA/CoMSIA models using pyrazole derivatives with varied substituents. Correlate steric/electrostatic fields with IC₅₀ values .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at C4) using Discovery Studio. Validate with synthesized analogs lacking key groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.